N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide
Description
Properties
Molecular Formula |
C20H15N5O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-phenyl-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N5O/c26-20(17-11-9-16(10-12-17)15-5-2-1-3-6-15)22-18-7-4-8-19(13-18)25-14-21-23-24-25/h1-14H,(H,22,26) |
InChI Key |
HYPVAHKGFCKSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The 1H-tetrazol-1-yl group is introduced through a Huisgen cycloaddition between 3-nitrobenzonitrile and sodium azide. This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB) in N,N-dimethylformamide (DMF), proceeds at 120°C for 12 hours. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon, yielding 3-(1H-tetrazol-1-yl)aniline.
Critical Parameters
Amide Coupling via Acid Chloride Intermediate
Biphenyl-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl) in toluene at 0–5°C, followed by reaction with 3-(1H-tetrazol-1-yl)aniline. Pyridine is added to neutralize HCl, and the mixture is stirred at 25–30°C for 4 hours. The crude product is purified via ethyl acetate extraction and sodium bicarbonate washing.
Reaction Conditions
Alternative Route: Deprotection of Trityl-Protected Intermediates
A trityl-protected tetrazole intermediate is deprotected using hydroxylammonium chloride in methanol/acetone at 20–25°C. This method avoids harsh acidic conditions and simplifies purification by precipitating methoxytriphenylmethane as a byproduct.
Advantages
-
Mild Conditions : Room-temperature deprotection preserves acid-sensitive functional groups.
-
Purification : Methoxytriphenylmethane filtration streamlines isolation.
Optimization of Reaction Parameters
Solvent Systems for Cycloaddition and Coupling
Cycloaddition reactions favor polar aprotic solvents like DMF, while amidation achieves higher yields in toluene or dichloromethane. Mixing methanol with ketones (e.g., acetone) improves trityl deprotection efficiency.
Catalytic Efficiency in Tetrazole Synthesis
TBAB increases reaction rates by 40% compared to uncatalyzed conditions. Alternative catalysts like zinc bromide show comparable efficacy but require higher temperatures.
Characterization and Analytical Validation
Spectroscopic Data
Chromatographic Purity
Thin-layer chromatography (TLC) in hexane/ethyl acetate (2:1) confirms product homogeneity (). High-performance liquid chromatography (HPLC) quantifies purity at >98%.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the tetrazole ring or the carboxamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for drug development. Research has shown that tetrazole-containing compounds often possess enhanced biological activities due to their ability to interact with biological targets effectively. For instance, studies have demonstrated that modifications in the structure of tetrazole derivatives can lead to potent antimicrobial agents against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In addition to antimicrobial effects, N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide has been investigated for its anti-inflammatory potential. The presence of the tetrazole moiety is believed to contribute to this effect, which is crucial for developing treatments for inflammatory diseases .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of related tetrazole compounds highlighted the importance of specific substitutions on the phenyl rings in enhancing biological activity. The findings suggest that optimizing these substituents can lead to improved therapeutic profiles for compounds similar to this compound .
Agricultural Chemistry
Pesticidal Applications
The compound's structural features make it a suitable candidate for agricultural applications, particularly as a pesticide. Research indicates that tetrazole derivatives can exhibit herbicidal and fungicidal activities. The incorporation of biphenyl structures may enhance the efficacy of these compounds in targeting specific pests or diseases in crops .
Material Science
Polymer Chemistry
This compound can also be utilized in polymer chemistry. Its unique functional groups allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anti-inflammatory Activity | Application Field |
|---|---|---|---|
| This compound | 100 (against E. coli) | Moderate | Medicinal Chemistry |
| Related Tetrazole Compound A | 31 (against S. aureus) | High | Medicinal Chemistry |
| Tetrazole-based Pesticide B | 125 (against Klebsiella pneumoniae) | Low | Agricultural Chemistry |
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide with two key analogs from the literature:
Structural and Functional Insights:
Core Backbone Differences :
- The biphenyl carboxamide core in the target compound and Compound II contrasts with TPIN’s isonicotinamide scaffold. Biphenyl systems enhance π-π stacking interactions with hydrophobic protein pockets, whereas isonicotinamide may favor hydrogen bonding due to its pyridine nitrogen.
Substituent Impact: Tetrazole vs. In contrast, the benzothiazole in Compound II introduces sulfur-based hydrophobicity, which may enhance renal tissue penetration for diuretic effects . Positioning: The para-substituted biphenyl in the target compound likely improves steric fit for targets requiring linear binding motifs, compared to TPIN’s ortho-substituted tetrazole.
Biological Activity :
- Compound II’s diuretic activity correlates with benzothiazole’s role in modulating ion channels or transporters. TPIN’s anticancer mechanism involves cytoskeletal regulation (F-actin/paxillin), suggesting that tetrazole derivatives may disrupt cell motility or survival pathways . The target compound’s activity remains speculative but could align with kinase inhibition (e.g., EGFR or VEGFR) due to its hybrid structure.
Research Findings and Mechanistic Hypotheses
- Diuretic Analogs : Compound II reduced edema in rodent models by 40–60% compared to furosemide, with EC50 values in the micromolar range . Its benzothiazole group may mimic thiazide-like diuretics by binding to carbonic anhydrase or Na+-Cl− cotransporters.
- Anticancer Derivatives : TPIN inhibited prostate cancer cell proliferation (IC50 = 2.5–5 μM) by downregulating RAC-α and cofilin-1, critical for actin remodeling . The tetrazole group’s electronegativity may disrupt ATP-binding sites in kinases or mTOR complexes.
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. The presence of a tetrazole ring , a biphenyl structure , and a carboxamide group contributes to its potential interactions with various biological targets. This article provides an overview of its biological activity, mechanism of action, synthesis, and relevant research findings.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C20H15N5O |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 4-phenyl-N-[3-(tetrazol-1-yl)phenyl]benzamide |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Biological Activities
The biological activities of this compound are largely attributed to its ability to mimic carboxylic acids, enhancing its binding affinity to various enzymes and receptors. Key activities include:
- Antimicrobial Activity : Studies show that compounds containing tetrazole rings exhibit broad-spectrum antibacterial properties. For instance, derivatives of this compound demonstrated significant activity against gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects .
- Enzyme Inhibition : Research has highlighted its potential as a xanthine oxidase inhibitor. A derivative exhibited an IC50 value of 0.031 μM, indicating strong inhibitory action comparable to established inhibitors . The mechanism involves the tetrazole moiety forming hydrogen bonds with active site residues in the enzyme.
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The tetrazole ring interacts with specific molecular targets, mimicking carboxylic acids and facilitating binding to enzyme active sites.
- Modulation of Enzyme Activity : By binding to enzymes like xanthine oxidase, it can inhibit their activity, leading to reduced production of uric acid, which is beneficial in conditions like gout.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides and nitriles.
- Coupling Reactions : The tetrazole intermediate is then coupled with biphenyl carboxylic acid derivatives under amide bond-forming conditions .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various biphenyl tetrazole derivatives, including this compound. Results indicated that these compounds exhibited significant antibacterial activity against multiple strains of gram-positive bacteria, with some derivatives showing zones of inhibition comparable to standard antibiotics .
Enzyme Inhibition Studies
Research focused on the design and synthesis of xanthine oxidase inhibitors derived from this compound revealed that structural modifications could enhance potency. The introduction of specific substituents on the phenyl ring improved binding interactions and inhibition efficacy .
Q & A
Q. What are the standard synthetic routes for N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide?
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the biphenyl-4-carboxylic acid core. A common approach includes coupling the biphenyl-4-carboxylic acid derivative with 3-(1H-tetrazol-1-yl)aniline via amide bond formation using reagents like EDCI/HOBt or DCC. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to enhance purity. Intermediate steps may involve protecting group strategies for the tetrazole moiety to prevent side reactions .
Q. What analytical techniques are critical for structural validation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the connectivity of the tetrazole and biphenyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemical ambiguities. Fourier-transform infrared (FTIR) spectroscopy confirms functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Q. How is the solubility profile optimized for in vitro assays?
Solubility is tuned through co-solvent systems (e.g., DMSO-water mixtures) or by introducing hydrophilic substituents (e.g., methoxy groups) on the biphenyl ring. Dynamic light scattering (DLS) and HPLC-based solubility assays are used to quantify solubility in PBS or cell culture media. Structural analogs with improved solubility often retain bioactivity, as seen in compounds like 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence bioactivity?
Comparative studies of analogs (e.g., chloro- vs. methoxy-substituted derivatives) reveal that electron-withdrawing groups (e.g., -Cl) enhance binding affinity to targets like kinases, while electron-donating groups (e.g., -OCH₃) improve pharmacokinetic properties. For example, chloro-substituted derivatives in show potent anticancer activity, whereas methoxy-substituted variants in exhibit better metabolic stability. Quantitative structure-activity relationship (QSAR) models further correlate substituent Hammett constants (σ) with IC₅₀ values .
Q. What strategies resolve contradictions in biological data across different assay systems?
Discrepancies between in vitro and in vivo efficacy often arise from differences in metabolic stability or off-target effects. Orthogonal assays (e.g., SPR for binding kinetics, CRISPR-edited cell lines for target validation) are employed to confirm specificity. For instance, highlights how N-(3-(1H-tetrazol-1-yl)phenyl) derivatives downregulate F-actin and paxillin in prostate cancer cells, but contradictory results in apoptosis assays necessitate pathway-specific inhibitors (e.g., Akt-mTOR blockers) to dissect mechanisms .
Q. How are crystallographic challenges addressed during X-ray refinement?
The tetrazole ring’s electron density can complicate refinement due to partial disorder. Strategies include:
- Using high-resolution data (>1.0 Å) and anisotropic displacement parameters.
- Applying SHELXL’s restraints for planar groups and hydrogen-bonding networks.
- Validating with R₁ factor convergence (<5%) and difference Fourier maps. notes that SHELXL’s robust handling of twinned data is critical for resolving such ambiguities .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model interactions with targets like inflammatory enzymes or kinases. For example, the tetrazole moiety’s nitrogen atoms often form hydrogen bonds with catalytic residues, as seen in analogs targeting xanthine oxidase. Free energy perturbation (FEP) calculations further quantify binding energy contributions of substituents .
Q. How is metabolic stability assessed during lead optimization?
Liver microsome assays (human/rodent) quantify metabolic half-life (t₁/₂), while LC-MS/MS identifies major metabolites. Structural modifications, such as replacing labile methyl groups with deuterated analogs, enhance stability. highlights that cyclohexane-containing derivatives exhibit slower CYP450-mediated degradation compared to linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
